N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide
Description
This compound features a pyrazolo[3,4-d]pyrimidine scaffold substituted with a 4-fluorophenyl group at position 1 and an acetohydrazide moiety at position 4, further modified with a naphthalen-1-yl group. The acetohydrazide linker may contribute to hydrogen bonding, influencing solubility and target binding .
Properties
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O/c24-17-8-10-18(11-9-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2,(H,28,31)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNPWGJECMZGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the naphthalen-1-ylacetohydrazide moiety: This step involves the condensation of naphthalen-1-ylacetic acid with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound A : 5-(4-Fluorophenyl)-3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Structure : Pyrazole core with 4-fluorophenyl and naphthalen-1-yl groups.
- Key Differences : Lacks the fused pyrimidine ring of the target compound.
- Properties :
- Molecular Weight: 348.4 g/mol (vs. ~434.5 g/mol for the target).
- Synthesis: Microwave-assisted three-component reaction followed by oxidative aromatization.
- Activity: Binds to ERα with affinity comparable to 4-hydroxytamoxifen (4-OHT) in docking studies. The absence of the pyrimidine ring may reduce planarity and hydrogen-bonding capacity compared to the target .
Compound B : N-Benzyl-2-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Structure : Pyrazolo[3,4-d]pyrimidin-4-one core with benzyl and 4-fluorophenyl groups.
- Key Differences : Replaces acetohydrazide with an acetamide linker and introduces a ketone at position 3.
- Properties :
Substituent Modifications
Compound C : 2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-Fluorophenyl)acetamide
- Structure : Pyrazolo[3,4-b]pyridine core with 4-chlorophenyl and 4-fluorophenylacetamide groups.
- Key Differences : Pyridine fusion at [3,4-b] (vs. [3,4-d] in the target), altering electronic properties.
- Properties: Melting Point: 214–216°C (indicative of crystalline stability). Activity: Potential kinase inhibition due to the acetamide linker and halogenated aryl groups .
Compound D : 2-(1-(4-Amino-3-Methyl-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-chromen-4-one
- Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system.
- Key Differences: Chromenone moiety adds rigidity and aromatic surface area.
- Properties: Molecular Weight: 589.1 g/mol. Activity: Enhanced DNA intercalation or topoisomerase inhibition due to the planar chromenone .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s naphthalen-1-yl group increases LogP compared to Compound B but remains lower than Compound C due to the hydrophilic acetohydrazide.
- Synthetic Routes : The target likely employs Suzuki-Miyaura coupling (as in ) for pyrazolo[3,4-d]pyrimidine functionalization, whereas Compound A uses microwave-assisted synthesis .
Biological Activity
N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the naphthalenyl group and the fluorophenyl substitution enhances its pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays : In vitro assays have demonstrated that derivatives containing the pyrazolo[3,4-d]pyrimidine scaffold show potent activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. For instance, compounds were found to reduce cell viability by up to 46% in MDA-MB-231 cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and disruption of cellular signaling pathways. The presence of the naphthalenyl group is believed to enhance these effects through increased lipophilicity, facilitating better membrane penetration .
- Comparative Activity : In studies comparing various hydrazone derivatives, those incorporating naphthalene moieties exhibited higher antioxidant properties alongside anticancer activity. This dual action suggests a complex interplay between antioxidant mechanisms and cytotoxicity in cancer cells .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds with similar structures showed significant radical scavenging activity.
DPPH Scavenging Assay
In DPPH assays, the compound demonstrated effective scavenging ability comparable to established antioxidants like ascorbic acid. The antioxidant activity was attributed to the presence of functional groups capable of donating hydrogen atoms .
Summary of Biological Activities
| Activity Type | Cell Line | IC50/Effect | Notes |
|---|---|---|---|
| Anticancer | U-87 | 43.7% viability reduction | High cytotoxicity observed |
| Anticancer | MDA-MB-231 | 46.2% viability reduction | Effective against triple-negative breast cancer |
| Antioxidant | DPPH | Comparable to ascorbic acid | Significant radical scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
